N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are known to exhibit antibacterial activity and are considered promising candidates for the development of new antimicrobial agents .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as 1H-NMR and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are complex and can involve multiple steps. For example, the synthesis of certain derivatives involves the treatment of intermediate compounds with various reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the yield and melting point can be determined experimentally, while the chemical shifts of hydrogen and carbon atoms can be analyzed using NMR spectroscopy .Scientific Research Applications
Antitumor Activity Evaluation
N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide and its derivatives have been synthesized and evaluated for their antitumor activity. In a study, derivatives of this compound, specifically bearing different heterocyclic ring systems, were screened for potential antitumor activity in vitro against a variety of human tumor cell lines. This screening, conducted at the National Cancer Institute, USA, involved cell lines derived from nine neoplastic diseases. The synthesis process involved acetylation and subsequent reactions with heterocyclic derivatives, leading to compounds that showed considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Solubility and Pharmaceutical Interpretation
The aqueous solubility of various compounds, including acetaminophen and adipic acid, has been studied over a temperature span, revealing non-linear van't Hoff plots. This non-linearity indicates significant pharmaceutical implications, suggesting potential errors and misconceptions in pharmaceutical literature. The study recommends multiple regression analysis for data treatment to derive apparent thermodynamic parameters, highlighting the importance of understanding solubility in pharmaceutical sciences (Grant, Mehdizadeh, Chow, & Fairbrother, 1984).
In Vitro Metabolism and Cytochrome P450 Interaction
The metabolism of alachlor, a chloroacetanilide herbicide potentially carcinogenic to humans, has been studied in the context of human liver microsomes and various human cytochrome P450 isoforms. This research is critical for understanding the metabolic pathways of similar compounds in humans, potentially including N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide derivatives. The study determined that human CYP 3A4 is responsible for the metabolism of alachlor to its key metabolite, providing insights into the metabolism of similar compounds (Coleman, Liu, Linderman, Hodgson, & Rose, 1999).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of pyrazole-acetamide derivatives, including their coordination complexes with Co(II) and Cu(II), have been studied. These complexes were analyzed for their antioxidant activity, demonstrating significant antioxidant properties. Such studies highlight the potential of N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide derivatives in developing novel antioxidants (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Comparative Metabolism Studies
Studies on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide valuable insights into the metabolic processing of similar compounds. This research is essential for understanding the biotransformation and potential health effects of N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide in humans (Coleman, Linderman, Hodgson, & Rose, 2000).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with anti-tubercular activity . They have shown inhibitory effects against M. tuberculosis .
Mode of Action
Biochemical Pathways
It’s known that benzothiazole derivatives can affect the biosynthesis of prostaglandins, which are derived from arachidonic acid . This can lead to anti-inflammatory effects .
Pharmacokinetics
The admet calculation showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Properties
IUPAC Name |
N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-22-12-5-6-14-16(9-12)23-17(19-14)13-8-11(18-10(2)20)4-7-15(13)21/h4-9,21H,3H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQPJHIWVOZVHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.